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molecular formula C10H12O3 B1584737 Methyl tropate CAS No. 3967-53-1

Methyl tropate

Cat. No. B1584737
M. Wt: 180.2 g/mol
InChI Key: OLEWRQVKIUHEJP-UHFFFAOYSA-N
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Patent
US06255301B1

Procedure details

To a solution of tropic acid (5.0 g, 30 mmol) in toluene:CH2Cl2 (150 mL; 2:1) was added DBU (4.6 g; 30 mmol), followed by MeI (4.3 g; 30 mmol). The mixture was stirred overnight, water was added and the phases were allowed to separate. The water phase was extracted wit h ether, and the combined organic phase was washed with NaHCO3(aq, HCe/aq and water, dried was Na2SO4) and concentrated to yield 0.95 g (18%) of the sub-title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][OH:4].[CH2:13](Cl)Cl.C1CCN2C(=NCCC2)CC1.CI>C1(C)C=CC=CC=1.O>[CH3:13][O:11][C:1](=[O:12])[CH:2]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(CO)C1=CC=CC=C1)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
4.6 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted wit h ether
WASH
Type
WASH
Details
the combined organic phase was washed with NaHCO3(aq, HCe/aq and water, dried was Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(CO)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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